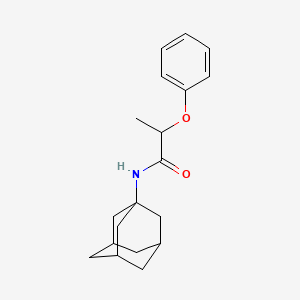

N-1-adamantyl-2-phenoxypropanamide

説明

特性

IUPAC Name |

N-(1-adamantyl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-13(22-17-5-3-2-4-6-17)18(21)20-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSXNNWMBODDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-Substituted Adamantyl Phenoxypropanamides: A Technical Guide on Structural Dynamics, Synthesis, and Therapeutic Targeting

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The integration of polycyclic cage hydrocarbons into flexible linker systems represents a cornerstone strategy in modern medicinal chemistry. Specifically, N-substituted adamantyl phenoxypropanamides combine the extreme lipophilicity and steric bulk of the adamantane scaffold with the hydrogen-bonding capacity and conformational flexibility of a phenoxypropanamide linker. This whitepaper dissects the structural rationale, biological mechanisms, and self-validating synthetic protocols required to leverage this chemotype against high-value therapeutic targets, including Soluble Epoxide Hydrolase (sEH), P2X7 receptors, and P-glycoprotein (P-gp) efflux pumps.

Structural Rationale: Escaping Flatland

The value of the adamantyl group in drug design is multidimensional. As an application scientist, I frequently utilize the adamantane moiety to rescue pharmacophores suffering from poor pharmacokinetic profiles.

The adamantane cage possesses a highly predictable hydrophobic substituent constant (

The phenoxypropanamide linker acts as a critical spatial mediator. The ether oxygen and amide nitrogen serve as hydrogen-bond acceptors/donors, while the three-carbon propyl chain provides the necessary rotational degrees of freedom for the terminal aryl group to anchor into secondary hydrophobic pockets of target proteins.

Biological Targets & Mechanistic Pathways

Soluble Epoxide Hydrolase (sEH) Inhibition

Mammalian sEH is responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Adamantyl-based amides and thioureas have emerged as highly potent, slow-tight binding inhibitors of sEH, exhibiting

Fig 1. sEH inhibition pathway by adamantyl phenoxypropanamides preserving anti-inflammatory EETs.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammatory diseases via the release of Interleukin-1

P-glycoprotein (P-gp) Efflux Inhibition

Oral bioavailability of chemotherapeutics like paclitaxel is often

Quantitative Data Presentation

Table 1: Physicochemical Impact of the Adamantyl Scaffold

| Parameter | Standard Linker (e.g., Methyl) | Adamantyl Substitution | Causality / Pharmacological Impact |

| Lipophilicity (clogP) | ~1.5 - 2.0 | ~4.5 - 5.1 | Addition of |

| Metabolic Half-Life | Short (< 2 hrs) | Prolonged (> 6 hrs) | Steric bulk shields the amide bond from proteolytic cleavage by amidases. |

| Target Residence Time | Transient | Extended | Deep insertion into hydrophobic pockets increases |

Table 2: Biological Activity Profiles (Representative Metrics)

| Therapeutic Target | Disease Indication | Representative | Mechanism of Action |

| sEH | Inflammation, Hypertension | 7.2 nM - 50 nM | Prevents hydrolysis of EETs to DHETs via competitive active-site binding. |

| P2X7 Receptor | Neuroinflammation (AD, MS) | Low micromolar | Antagonizes ATP-gated pore formation, halting IL-1 |

| P-glycoprotein | Multidrug Resistant Cancer | ~5 | Inhibits efflux pump function, restoring oral bioavailability of substrates. |

Experimental Methodologies: Self-Validating Synthesis

Protocol: EDC/HOBt-Mediated Amidation

Causality & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized because its urea byproduct is water-soluble, simplifying downstream purification. However, EDC alone forms an O-acylisourea intermediate that is highly prone to rearranging into an inactive N-acylurea. The addition of Hydroxybenzotriazole (HOBt) intercepts this pathway, forming a highly reactive, stable OBt-ester that undergoes clean nucleophilic attack by the sterically hindered 1-adamantylamine.

Fig 2. Self-validating EDC/HOBt coupling workflow for N-adamantyl phenoxypropanamide synthesis.

Step-by-Step Procedure:

-

Activation: Dissolve 1.0 eq of the specific 3-phenoxypropanoic acid derivative in anhydrous Dichloromethane (DCM). Cool to 0°C under an inert argon atmosphere.

-

Reagent Addition: Add 1.2 eq of HOBt followed by 1.2 eq of EDC-HCl. Stir for 30 minutes at 0°C to allow complete conversion to the OBt-ester.

-

Amine Introduction: Add 1.1 eq of 1-adamantylamine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validating Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the ninhydrin-active 1-adamantylamine spot and the emergence of a UV-active product spot confirms amide bond formation.

-

Self-Validating Workup: Perform sequential liquid-liquid extraction. Wash the organic layer with 1M HCl (removes unreacted amine/DIPEA), followed by saturated

(neutralizes and extracts unreacted acid and HOBt). The extreme lipophilicity of the adamantyl product ensures it remains exclusively in the organic layer. -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure N-adamantyl phenoxypropanamide.

Conclusion

N-substituted adamantyl phenoxypropanamides represent a highly tunable class of compounds. By leveraging the adamantane cage to "escape flatland" and dictate pharmacokinetic longevity, and utilizing the phenoxypropanamide chain for precise spatial orientation, researchers can effectively target complex enzymatic and receptor-based pathologies ranging from neuroinflammation to multidrug-resistant oncology.

References

1.[1] The many faces of the adamantyl group in drug design, PubMed. 2.[6] Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats, PMC. 3.[2] Adamantyl thioureas as soluble epoxide hydrolase inhibitors, PMC. 4.[3] Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products, PMC. 5.[5] Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist, ACS Publications. 6.[4] Unlocking therapeutic potential: the role of adamantane in drug discovery, ConnectSci.

Sources

- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Diamondoid Scaffold: Engineering Novel Adamantane Derivatives for Next-Generation Therapeutics

Executive Summary

Adamantane (tricyclo[3.3.1.1

Part 1: Structural & Physicochemical Properties

The "Lipophilic Bullet" Effect

The adamantane cage is rigid, stress-free, and highly symmetrical (

-

Steric Bulk: The cage diameter (~3-4 Å) is ideal for occupying hydrophobic pockets in receptors (e.g., the hydrophobic channel of the NMDA receptor or the active site of DPP-IV).

-

Metabolic Shielding: The rigid cage protects adjacent functional groups from enzymatic hydrolysis or oxidation. For instance, placing an adamantyl group next to an amide bond can significantly retard amidase activity.

-

Lipophilicity Modulation: Unlike flexible alkyl chains which increase lipophilicity but also entropy penalties upon binding, the rigid adamantane cage provides a "pre-organized" hydrophobic surface, minimizing entropy loss during ligand-receptor binding.

Visualization: The Adamantane SAR Logic

The following diagram illustrates how the adamantane scaffold influences drug properties.

Figure 1: Structure-Activity Relationship (SAR) logic of the adamantane scaffold in drug design.

Part 2: Synthetic Strategies & Protocols

Functionalization of adamantane primarily occurs at the bridgehead (tertiary, 1-position) carbons due to the stability of the 1-adamantyl carbocation. Secondary carbons (2-position) are less reactive but offer unique geometries.

Protocol 1: Microwave-Assisted Ritter Reaction (Bridgehead Functionalization)

This protocol synthesizes N-(1-adamantyl)acetamide, a key intermediate for 1-aminoadamantane (Amantadine) and further derivatization.

Mechanism: Generation of the 1-adamantyl cation via nitric acid oxidation, followed by nucleophilic attack by acetonitrile.

Materials:

-

Adamantane (1.0 eq)[4]

-

Nitric acid (

, 65%, 10.0 eq) -

Acetonitrile (

, excess) -

Microwave Reactor (e.g., CEM Discover or Biotage)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, suspend Adamantane (6.8 g, 50 mmol) in Nitric acid (21 mL). Caution: Exothermic.

-

Addition: Slowly add Acetonitrile (29 mL) to the mixture.

-

Reaction: Seal the vessel. Irradiate at 40°C (50 W) for 30 minutes . (Note: Conventional heating requires hours; MW accelerates the cationic intermediate formation).

-

Quenching: Pour the reaction mixture into ice water (200 mL).

-

Workup: The solid product precipitates. Filter the white solid and wash with cold water until neutral pH.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Yield: Expected yield >85%.

Protocol 2: Synthesis of Adamantane-Thiazole Hybrids (Hantzsch Condensation)

Recent literature (2024-2025) highlights adamantane-heterocycle hybrids as potent antimicrobial and anticancer agents.

Target: 2-(1-Adamantylamino)-4-arylthiazole

Methodology:

-

Thiourea Formation: React 1-aminoadamantane with benzoyl isothiocyanate, followed by hydrolysis to yield N-(1-adamantyl)thiourea.

-

Cyclization: Dissolve N-(1-adamantyl)thiourea (1.0 eq) and substituted

-bromoacetophenone (1.0 eq) in absolute ethanol. -

Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Isolation: Cool to room temperature. Neutralize with

solution. -

Filtration: Collect the precipitate, wash with water, and recrystallize from EtOH.

Part 3: Therapeutic Frontiers (Case Studies)

Neurodegeneration: Beyond Memantine

While Memantine is a standard of care for Alzheimer's, novel derivatives focus on multi-target strategies.

-

Adamantane-Edaravone Conjugates: Recent studies (2023-2025) have synthesized conjugates linking the antioxidant scaffold of Edaravone with the NMDA-blocking adamantane moiety. These hybrids reduce oxidative stress (lipid peroxidation) while modulating glutamate excitotoxicity, offering a dual-mechanism approach for ALS and Alzheimer's.

-

5-Hydroxyadamantane-2-one: A metabolite mimic that enhances cerebral blood flow via GABA-ergic pathways without the psychomimetic side effects associated with high-affinity NMDA blockade.

Metabolic Syndrome: 11 -HSD1 Inhibitors

11

-

Mechanism: Adamantane derivatives (sulfones, sulfonamides, and thiazolones) fit into the lipophilic binding pocket of 11

-HSD1. -

Advantage: The bulky adamantyl group provides high selectivity over Type 2 isozyme (11

-HSD2), which is crucial to avoid mineralocorticoid side effects (hypertension).

Visualization: 11

-HSD1 Inhibition Pathway

Figure 2: Mechanism of action for Adamantane-based 11

Oncology: Adamantane-Chalcones

Hybrid molecules combining the adamantane cage with a chalcone (1,3-diphenyl-2-propen-1-one) backbone have shown cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines.[3]

-

Mechanism: Tubulin polymerization inhibition and induction of apoptosis via the mitochondrial pathway. The adamantyl group enhances cellular uptake of the otherwise hydrophobic chalcone pharmacophore.

Part 4: Quantitative Data Summary

| Compound Class | Target | Mechanism | Key Outcome (Recent Lit) |

| Amino-adamantanes | NMDA Receptor | Channel Blocker | Neuroprotection in ischemia; reduced excitotoxicity. |

| Adamantyl-Thiazoles | Bacterial Membrane | Disruption/Unknown | MIC < 5 µg/mL against MRSA strains. |

| Adamantyl-Sulfones | 11 | Enzyme Inhibition | IC50 < 10 nM; Selectivity > 100x vs Type 2. |

| Adamantyl-Chalcones | Tubulin | Polymerization Inhib. | IC50 ~ 2-5 µM in MCF-7 cell lines. |

References

-

Helal, M. H., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity.[6][7] Molecular Diversity. Link

-

Popiołek, Ł. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[4][8] Applied Sciences, 14(9), 3700.[8] Link

-

BenchChem Technical Support.[9] (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.[9] BenchChem.[9] Link

-

Tencheva, A. I., et al. (2023). New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments. Molecules, 28(22). Link

-

Sorensen, B., et al. (2007). Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors.[10] Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532.[10] Link

-

Wanka, L., et al. (2013). The Lipophilic Bullet: Adamantane in Drug Discovery. Chemical Reviews, 113(5), 3516–3604. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. connectsci.au [connectsci.au]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Profiling of N-1-adamantyl-2-phenoxypropanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern hit-to-lead optimization, managing the delicate balance between target affinity and physicochemical properties (like aqueous solubility) is a persistent challenge. N-1-adamantyl-2-phenoxypropanamide represents a specialized class of small-molecule inhibitors designed to target enzymes with deep, hydrophobic catalytic pockets, most notably soluble epoxide hydrolase (sEH) .

Historically, sEH inhibitors relied heavily on 1,3-disubstituted ureas (e.g., AUDA). While highly potent, these symmetrical ureas suffer from high crystal lattice energies, resulting in high melting points and poor aqueous solubility. As a Senior Application Scientist, I have observed that transitioning from ureas to asymmetric amides—such as the phenoxypropanamide linker—strategically disrupts molecular planarity. This structural evolution significantly enhances solubility and bioavailability while maintaining the critical hydrogen-bonding network required for target engagement[1].

Chemical Identifiers & Physicochemical Profiling

While the exact CAS Registry Number for this specific propanamide derivative is often cataloged within proprietary screening libraries (its closely related acetamide variant is registered as CAS 52944-09-9), its core identifiers and predicted physicochemical properties are foundational for formulation and assay development.

Table 1: Core Identifiers and Physicochemical Data

| Parameter | Value / Description |

| IUPAC Name | 2-phenoxy-N-(tricyclo[3.3.1.1^{3,7}]dec-1-yl)propanamide |

| Chemical Formula | C19H25NO2 |

| Molecular Weight | 299.41 g/mol |

| SMILES String | CC(Oc1ccccc1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Estimated LogP | ~4.2 (Highly lipophilic) |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

Mechanistic Causality: Structural Design & Target Engagement

The molecular architecture of N-1-adamantyl-2-phenoxypropanamide is highly intentional. Every functional group serves a distinct mechanistic purpose in the context of enzyme inhibition:

-

The Adamantyl Moiety: sEH possesses a distinct, L-shaped hydrophobic catalytic tunnel. The adamantane cage acts as an optimal steric fit for the primary hydrophobic pocket. This not only anchors the molecule but also sterically shields it from rapid cytochrome P450-mediated oxidative metabolism[2].

-

The Amide Linker: The amide carbonyl acts as a hydrogen bond acceptor for Tyr383 and Tyr466 in the sEH active site, while the NH group donates a hydrogen bond to Asp335[3]. This mimics the transition state of the endogenous epoxide substrates.

-

The Phenoxy Group and Chiral Center: The propanamide backbone introduces a methyl group (a chiral center), which forces the molecule out of a planar conformation. This disruption lowers the crystal lattice energy, improving aqueous solubility by up to 10-30 fold compared to traditional urea analogs[1]. The terminal phenoxy group extends into the secondary hydrophobic channel, further stabilizing the enzyme-inhibitor complex[4].

Figure 1: The sEH metabolic pathway and the competitive inhibition mechanism.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints at every phase.

Protocol A: Chemical Synthesis Workflow

Causality Check: The use of an acid chloride intermediate is mandatory here. The adamantylamine is highly sterically hindered; standard carbodiimide coupling conditions (e.g., EDC/HOBt) often result in poor yields. Converting the acid to an acid chloride ensures quantitative conversion.

-

Activation: Dissolve 2-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0°C.

-

Validation: Monitor by TLC (quench a 5 µL aliquot in methanol to check for the methyl ester derivative). Stir for 2 hours at room temperature until gas evolution ceases.

-

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Amidation: Redissolve the acid chloride in DCM. In a separate flask, prepare a solution of 1-adamantylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM. Add the acid chloride solution dropwise to the amine at 0°C.

-

Causality: TEA acts as an acid scavenger to prevent the protonation and subsequent deactivation of the adamantylamine by the generated HCl byproduct.

-

-

Workup & Purification: Quench the reaction with deionized water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

-

Validation: Confirm product identity via ¹H-NMR (verify the characteristic adamantyl multiplet at 1.6-2.1 ppm and the amide NH broad singlet at ~6.5 ppm) and LC-MS (m/z [M+H]⁺ 300.2).

-

Figure 2: Step-by-step synthetic workflow for N-1-adamantyl-2-phenoxypropanamide.

Protocol B: In Vitro sEH Inhibition Assay (FRET-based)

Causality Check: Utilizing a fluorogenic substrate like PHOME ensures high sensitivity and real-time kinetic monitoring, which is vastly superior to endpoint LC-MS assays for initial library screening.

-

Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Causality: BSA is critical to prevent the highly lipophilic enzyme and inhibitor from non-specifically binding to the plastic microtiter plate walls.

-

-

Inhibitor Pre-incubation: Prepare serial dilutions of N-1-adamantyl-2-phenoxypropanamide in DMSO. Add 1 µL of inhibitor to 99 µL of the enzyme solution (final DMSO concentration 1%). Incubate at 30°C for 15 minutes.

-

Causality: Pre-incubation allows the bulky adamantyl group sufficient time to fully access, orient, and equilibrate within the deep hydrophobic pocket of sEH.

-

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 50 µM.

-

Kinetic Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

-

Validation: Calculate the IC₅₀ by plotting the initial velocity (slope of the linear phase) against the log of inhibitor concentration using non-linear regression. A known, highly potent sEH inhibitor () must be run in parallel as a positive control to validate assay sensitivity[5].

-

References

-

Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: t-AUCB, a Pharmacological Inhibitor of Soluble Epoxide Hydrolase, Promotes Brown Adipogenesis Source: TRACE: Tennessee Research and Creative Exchange (University of Tennessee) URL: [Link]

-

Title: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry [mdpi.com]

- 5. trace.tennessee.edu [trace.tennessee.edu]

The Adamantyl Amide Scaffold: A Technical Guide to Structure-Activity Relationships

Executive Summary: The "Lipophilic Bullet"

In medicinal chemistry, the adamantyl group (tricyclo[3.3.1.1

This guide dissects the Structure-Activity Relationship (SAR) of adamantyl amides, moving beyond simple substitution patterns to the mechanistic "why" regarding hydrophobic pocket occupancy, metabolic stability, and receptor kinetics.

Part 1: The Adamantyl Amide Pharmacophore

The success of the adamantyl amide motif relies on two synergistic properties:

-

The Adamantane Cage: A rigid, bulky (

), and highly lipophilic ( -

The Amide Linker: Provides a critical dipole and hydrogen-bonding capability (H-bond donor via NH, acceptor via C=O) that orients the lipophilic cage within the active site.

DOT Diagram 1: The Adamantyl Amide Pharmacophore Model

Caption: Functional decomposition of the adamantyl amide pharmacophore showing the interplay between steric bulk and electrostatic orientation.

Part 2: SAR Case Studies by Target

Cannabinoid Receptors (CB1/CB2)

Synthetic cannabinoids (e.g., APINACA, AKB48) utilize the adamantyl amide to drive potency.

-

The Bridgehead Preference: Ligands with a 1-adamantyl attachment generally show higher affinity than 2-adamantyl isomers due to the specific shape of the CB receptor's hydrophobic channel.

-

The Linker: The amide carbonyl is essential for H-bonding with residues (e.g., Lys192 in CB1). Replacing the amide with an ester or ketone often retains affinity but drastically alters metabolic stability.

-

Fluorination: Fluorination of the adamantane cage (e.g., 5-fluoro-APINACA) is a common strategy to block oxidative metabolism at the bridgehead carbons, prolonging half-life without disrupting binding.

SAR Summary Table: Cannabinoid Potency Trends

| Modification | Effect on Affinity ( | Effect on Efficacy | Mechanistic Insight |

| 1-Adamantyl | High (nM range) | Full Agonist | Optimal fit in hydrophobic channel. |

| 2-Adamantyl | Moderate/Low | Partial Agonist | Steric clash prevents deep pocket entry. |

| N-Methylation | Loss of Affinity | Inactive | Loss of H-bond donor (NH) capability. |

| Cage Fluorination | Maintained | Maintained | Blocks CYP450 hydroxylation sites. |

11 -HSD1 Inhibitors (Metabolic Disease)

Inhibitors of 11

-

Selectivity: The adamantyl group provides selectivity over the related 11

-HSD2 isoform.[1] -

Solubility Challenge: The high lipophilicity of adamantane can lead to poor solubility.

-

Solution: Introduction of polar groups on the adamantane cage (e.g., hydroxy-adamantyl or sulfonyl-adamantyl amides) reduces

while maintaining the bulk required for the active site.

P2X7 Receptor Antagonists

Adamantyl benzamides (e.g., AstraZeneca's candidates) block the ATP-gated ion channel P2X7.

-

Metabolic Liability: Unsubstituted adamantyl amides are rapidly metabolized.

-

Bioisosteres: Replacing the phenyl ring of the benzamide with heteroaromatics (pyridines, pyrazines) or using adamantyl cyanoguanidines improves physicochemical properties (

, solubility) and CNS penetration.

Part 3: Experimental Protocols

Synthesis of Adamantyl Amides

Two primary pathways are recommended depending on the steric hindrance of the coupling partner.

Method A: Acid Chloride Coupling (Standard)

Best for: Unhindered carboxylic acids and high-throughput synthesis.

-

Activation: Dissolve carboxylic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 1h (gas evolution).

-

Coupling: Concentrate to remove excess oxalyl chloride. Redissolve acid chloride in DCM.

-

Addition: Add 1-adamantylamine (1.1 eq) and Et

N (2.0 eq) at 0°C. -

Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine) and brine.

Method B: Ritter Reaction (Industrial/Scalable)

Best for: Generating amides directly from adamantanol (cheaper starting material).

-

Reagents: 1-Adamantanol (1.0 eq) and the corresponding Nitrile (R-CN) (excess or solvent).

-

Catalyst: Add conc. H

SO -

Reaction: Heat to 60-80°C for 2-4 hours. The carbocation intermediate is trapped by the nitrile.

-

Hydrolysis: Pour into ice water. The intermediate imidate hydrolyzes to the amide.

DOT Diagram 2: Synthetic Decision Tree

Caption: Selection logic for synthetic route based on available precursors.

Part 4: SAR Optimization Logic (Decision Framework)

When optimizing an adamantyl amide lead, follow this logic flow to balance potency with drug-like properties (ADME).

DOT Diagram 3: Optimization Flow

Caption: Iterative optimization cycle for refining adamantyl amide leads.

References

-

Wilkinson, S. M., et al. (2017).[2][3] "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience.[2][4] Link[5]

-

Baxter, A., et al. (2003).[4][6] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Yeh, V. S., et al. (2006).[1] "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters. Link

-

Banister, S. D., et al. (2015). "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.[2][4] Link

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

Sources

- 1. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological targets for N-adamantyl-2-phenoxypropanamide

An In-Depth Technical Guide to the Putative Biological Targets of N-adamantyl-2-phenoxypropanamide

Abstract

N-adamantyl-2-phenoxypropanamide is a novel chemical entity for which direct biological data is not yet publicly available. However, its distinct structural motifs—an adamantyl group linked via an amide to a phenoxypropanamide core—provide a strong basis for predicting its interactions with key biological targets implicated in pain and inflammation. This technical guide synthesizes evidence from structurally related compounds to propose and explore two primary putative targets: Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By examining the established pharmacology of N-adamantyl derivatives and phenoxyacetamide analogues, we provide a comprehensive framework for the scientific community to initiate and advance the pharmacological investigation of this promising compound. This document details the mechanistic rationale for target engagement, outlines robust experimental protocols for validation, and presents relevant pharmacological data to guide future research and drug development efforts.

Introduction: Rational Drug Target Identification through Structural Analogy

The field of medicinal chemistry often leverages established structure-activity relationships (SAR) to predict the biological activity of novel compounds. The molecule N-adamantyl-2-phenoxypropanamide presents a compelling case for such an approach. It is comprised of two key pharmacophoric elements:

-

The Adamantane Moiety: A rigid, lipophilic, and metabolically stable hydrocarbon cage.[1][2] The incorporation of an adamantyl group is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties, including increased metabolic stability, improved membrane permeability, and precise orientation within a target's binding pocket.[3][4]

-

The 2-Phenoxypropanamide Core: This scaffold is structurally related to a class of compounds known to interact with specific ion channels involved in nociception.[5]

Based on these structural features, this guide will focus on two high-probability biological targets: Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Putative Target 1: Fatty Acid Amide Hydrolase (FAAH)

Background and Therapeutic Rationale

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that functions as the primary catabolic enzyme for a class of endogenous signaling lipids known as fatty acid amides (FAAs).[6] The most studied FAAH substrate is N-arachidonoylethanolamine, more commonly known as anandamide, an endogenous cannabinoid that plays a crucial role in regulating pain, mood, and inflammation.[6] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.

Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) in a spatially and temporally controlled manner.[7] This approach is believed to offer the therapeutic benefits of cannabinoid receptor activation—such as analgesia, anxiolysis, and anti-inflammatory effects—without the psychotropic side effects associated with direct CB1 receptor agonists.[8][9]

Mechanism of Action and the Role of the Adamantyl Group

FAAH inhibitors can be broadly categorized as reversible or irreversible. Many potent inhibitors form a covalent bond with the catalytic serine residue (Ser241) in the FAAH active site.[10] The adamantyl group, due to its bulky and hydrophobic nature, can anchor a molecule within the hydrophobic pocket of the FAAH active site, facilitating the interaction of the reactive functional group (in this case, the amide) with the catalytic triad. This can lead to potent and sustained inhibition.

Signaling Pathway of FAAH Inhibition

Inhibition of FAAH leads to an accumulation of anandamide, which then acts on various downstream targets, most notably the CB1 and CB2 cannabinoid receptors. Anandamide can also modulate the activity of TRPV1 channels.[11][12]

Caption: FAAH Inhibition and Anandamide Signaling Pathway.

Experimental Protocols for Assessing FAAH Inhibition

This protocol determines the direct inhibitory effect of a compound on FAAH enzyme activity.

Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate. Inhibition of FAAH results in a decreased rate of fluorescent product formation.

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., N-(4-methoxyphenyl)-N'-(arachidonoyl)piperazine)

-

Test compound (N-adamantyl-2-phenoxypropanamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths of 355/460 nm).

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol assesses the ability of an FAAH inhibitor to increase endogenous anandamide levels in a biological system.[13]

Principle: Following administration of the test compound to an animal model, brain or other tissues are collected, and the concentration of anandamide is quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Test compound (N-adamantyl-2-phenoxypropanamide)

-

Vehicle for administration (e.g., a mixture of DMSO, Tween 80, and saline)[8]

-

Rodent model (e.g., C57BL/6 mice)

-

Tissue homogenization equipment

-

LC-MS system

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).[8]

-

At a specified time point post-administration, euthanize the animals and rapidly dissect the brain or other tissues of interest.

-

Immediately snap-freeze the tissues in liquid nitrogen to halt enzymatic activity.

-

Homogenize the tissues in an appropriate solvent containing an internal standard.

-

Perform a lipid extraction to isolate the anandamide.

-

Analyze the extracted samples using a validated LC-MS method to quantify anandamide levels.

-

Compare the anandamide levels in the drug-treated group to the vehicle-treated group to determine the effect of the inhibitor.

Quantitative Data for Structurally Related FAAH Inhibitors

| Compound | Target | Assay | IC50 / Ki | Reference |

| PF-3845 | FAAH | In vitro inhibition | Ki = 0.23 µM | [14] |

| URB597 | FAAH | In vitro inhibition | IC50 = 63 nM | [10] |

| OL-135 | FAAH | In vitro inhibition | Ki = 4.7 nM | [7] |

Putative Target 2: Transient Receptor Potential Vanilloid 1 (TRPV1)

Background and Therapeutic Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed on sensory neurons.[15] It acts as a molecular integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[16][17] Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system.[18]

TRPV1 is a key player in inflammatory and neuropathic pain states, where its expression and sensitivity are often upregulated.[19][20] Therefore, antagonizing the TRPV1 channel is a promising therapeutic strategy for pain management.[15][21]

Mechanism of Action and the Role of the Phenoxypropanamide Core

TRPV1 antagonists function by binding to the channel and preventing its activation by various stimuli.[15] This can occur through competitive or non-competitive mechanisms. The 2-phenoxypropanamide scaffold is a key feature in several known classes of potent TRPV1 antagonists.[5] It is hypothesized that the phenoxy group interacts with a hydrophobic pocket within the TRPV1 protein, while the propanamide linker provides the correct orientation for the rest of the molecule to engage with other binding determinants. The adamantyl group in N-adamantyl-2-phenoxypropanamide would likely occupy a hydrophobic region of the binding site, potentially enhancing binding affinity and selectivity.

Signaling Pathway of TRPV1 Activation and Antagonism

TRPV1 is a central hub for pain signaling. Its activation leads to depolarization of sensory neurons and can also trigger the release of pro-inflammatory neuropeptides.[22][23] Antagonists block this initial step in the pain pathway.

Caption: TRPV1 Activation and Antagonism in Pain Signaling.

Experimental Protocols for Assessing TRPV1 Antagonism

This is a high-throughput cellular assay to measure the antagonist activity of a compound on TRPV1 channels.[24]

Principle: Cells engineered to express TRPV1 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV1 with an agonist (e.g., capsaicin) causes an influx of calcium, leading to an increase in fluorescence. An antagonist will prevent this fluorescence increase.

Materials:

-

HEK293 or CHO cells stably expressing human TRPV1[25]

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

TRPV1 agonist (e.g., capsaicin)

-

Test compound (N-adamantyl-2-phenoxypropanamide)

-

Cell culture medium and buffers

-

96- or 384-well black, clear-bottom plates

-

Fluorescent imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Plate the TRPV1-expressing cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of the test compound to the wells and incubate for a specified period.

-

Place the plate in the FLIPR instrument and record a baseline fluorescence reading.

-

Add a pre-determined concentration of the TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.

-

Continuously record the fluorescence signal for several minutes.

-

Calculate the response to the agonist in the presence of the antagonist relative to the response in the vehicle control wells.

-

Determine the IC50 value by plotting the percent inhibition against the antagonist concentration.

This animal model assesses the ability of a TRPV1 antagonist to block pain-like behaviors induced by a specific TRPV1 agonist.[26]

Principle: Injection of capsaicin into the paw of a rodent elicits nocifensive behaviors such as licking, flinching, and lifting of the paw. A systemically administered TRPV1 antagonist is expected to reduce these behaviors.

Materials:

-

Test compound (N-adamantyl-2-phenoxypropanamide)

-

Vehicle for administration

-

Capsaicin solution for injection

-

Rodent model (e.g., Sprague-Dawley rats)

-

Observation chambers with a clear floor

Procedure:

-

Acclimate the animals to the testing environment.

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a pre-determined absorption period, inject a small volume of capsaicin solution into the plantar surface of one hind paw.

-

Immediately place the animal in the observation chamber and record the amount of time spent licking or the number of flinches of the injected paw over a set period (e.g., 5-10 minutes).

-

Compare the nocifensive responses in the drug-treated group to the vehicle-treated group. A significant reduction in these behaviors indicates analgesic activity mediated by TRPV1 antagonism.

Quantitative Data for Structurally Related TRPV1 Antagonists

| Compound | Target | Assay | IC50 | Reference |

| Phenoxyacetamide derivative 15d | hTRPV1 | Calcium influx | 33 nM | [5] |

| AbbVie Compound | hTRPV1 | Calcium influx | 56 nM | [27] |

| AMG-8562 | rTRPV1 | Calcium uptake | 1.75 nM | [28] |

Conclusion and Future Directions

While direct experimental evidence for the biological targets of N-adamantyl-2-phenoxypropanamide is currently lacking, a robust hypothesis can be formulated based on its structural components. The presence of the adamantyl group strongly suggests potential interaction with FAAH, while the phenoxypropanamide core is a known pharmacophore for TRPV1 antagonists.

The immediate next steps in the investigation of this compound should involve the systematic evaluation of its activity against these two targets using the in vitro and in vivo protocols detailed in this guide. Initial screening via in vitro enzyme and cellular assays will provide crucial data on potency and selectivity. Positive results would warrant progression to in vivo models of pain and inflammation to establish preclinical efficacy.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of N-adamantyl-2-phenoxypropanamide. The exploration of its interactions with FAAH and TRPV1 could lead to the development of novel therapeutics for a range of disorders, including chronic pain, anxiety, and inflammatory conditions.

References

-

Warthen, D. R., & Wortsman, J. (1994). The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide. Biochemical and biophysical research communications, 201(3), 1377–1382. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland), 22(2), 297. [Link]

-

Anandamide's signaling pathways linked to vasorelaxation. This effect... (n.d.). ResearchGate. [Link]

-

Howlett, A. C. (2008). Anandamide receptor signal transduction. Vitamins and hormones, 78, 29–64. [Link]

-

Morales-Lázaro, S. L., Simon, S. A., & Rosenbaum, T. (2013). The role of endogenous molecules in the activation of TRP channels. A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. [Link]

-

Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 7(4), E795–E805. [Link]

-

TRPV1 Antagonism: From Research to Clinic. (n.d.). Ion Channel Drug Discovery. [Link]

-

Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia. [Link]

-

Latorre, R., Brauchi, S., & Orta, G. (2017). TRPV1 Receptors and Signal Transduction. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]

-

Holzer, P. (2011). The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. British journal of pharmacology, 164(4), 885–899. [Link]

-

Kim, H. Y., Kim, Y. H., & Kim, Y. S. (2024). The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. Neural regeneration research, 19(9), 1957–1964. [Link]

-

Takayama, Y., Uta, D., & Furue, H. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences of the United States of America, 112(16), 5213–5218. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks. [Link]

-

Kym, P. R., & Kort, M. E. (2009). Analgesic potential of TRPV1 antagonists. Current topics in medicinal chemistry, 9(3), 250–261. [Link]

-

Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. (2026, January 6). Preprints.org. [Link]

-

Lambert, D. M., & Di Marzo, V. (2016). FAAH inhibitors in the limelight, but regrettably. Journal of psychopharmacology (Oxford, England), 30(5), 405–407. [Link]

-

Maccarrone, M. (2010). Inactivation of Anandamide Signaling: A Continuing Debate. International journal of molecular sciences, 11(11), 4340–4356. [Link]

-

Malfait, A. M., & Miller, R. E. (2024). Targeting the TRPV1 pain pathway in osteoarthritis of the knee. Expert opinion on investigational drugs, 33(10), 911–925. [Link]

-

Parsons, L. H., & Hurd, Y. L. (2015). Brain activity of anandamide: a rewarding bliss?. Acta pharmacologica Sinica, 36(10), 1200–1211. [Link]

-

Hama, A. T., & Sagen, J. (2014). Fatty Acid Amide Hydrolase (FAAH) Inhibitors Exert Pharmacological Effects, but Lack Antinociceptive Efficacy in Rats with Neuropathic Spinal Cord Injury Pain. PloS one, 9(5), e96399. [Link]

-

Iadarola, M. J., & Mannes, A. J. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals (Basel, Switzerland), 5(2), 161–180. [Link]

-

Lee, J., Park, S., & Lee, J. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International journal of molecular sciences, 25(18), 10141. [Link]

-

Lodola, A., Mor, M., & Cavalli, A. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(19), 6949–6953. [Link]

-

Takahashi, E., Hirano, N., & Nagahara, T. (2013). Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives. Bioorganic & medicinal chemistry letters, 23(11), 3154–3156. [Link]

-

Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents. (2017, November 18). SpringerLink. [Link]

-

Breitenbucher, G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. Medicinal Chemistry & Computer Aided Drug Designing. [Link]

-

Ahn, K., Johnson, D. S., & Mileni, M. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

-

Discovery of potent transient receptor potential vanilloid 1 antagonists: Design and synthesis of phenoxyacetamide derivatives. (n.d.). ResearchGate. [Link]

-

Al-Ghamdi, S., Al-Ghamdi, A., & Al-Ghamdi, S. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 14, 11–20. [Link]

-

Keppel Hesselink, J. M. (2017). Arguments to develop TRPV1 antagonist in neuropathic pain. Lessons for drug development. Journal of pharmacology and clinical toxicology, 5(1), 1082. [Link]

-

Assay of TRPV1 Receptor Signaling. (n.d.). Springer Nature Experiments. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025, August 9). ScienceDirect. [Link]

-

Wilson, S. J., & Nicoll, R. A. (2006). Ex Vivo Imaging of Fatty Acid Amide Hydrolase Activity and Its Inhibition in the Mouse Brain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(11), 2911–2919. [Link]

-

Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. (n.d.). Usiena air. [Link]

-

AbbVie presents new TRPV1 antagonists for pain and other disorders. (2013, July 17). BioWorld. [Link]

-

Davis, J. B., & Fox, D. N. (2004). Discovery of small molecule antagonists of TRPV1. Biochemical Society transactions, 32(Pt 1), 101–104. [Link]

-

Inhibition of TRPV1 Channel Activity in Human CD4 + T Cells by Nanodiamond and Nanoplatinum Liquid, DPV576. (2018, September 29). MDPI. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. jchr.org [jchr.org]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty Acid Amide Hydrolase (FAAH) Inhibitors Exert Pharmacological Effects, but Lack Antinociceptive Efficacy in Rats with Neuropathic Spinal Cord Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 16. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 19. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. books.rsc.org [books.rsc.org]

- 22. pnas.org [pnas.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 25. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oatext.com [oatext.com]

- 27. | BioWorld [bioworld.com]

- 28. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]

Navigating the Hydrophobic Cliff: Solubility Profiling of Lipophilic Adamantane Amides

Executive Summary: The Adamantane Paradox

In medicinal chemistry, the adamantane moiety (tricyclo[3.3.1.1

For researchers working with adamantane amides , the challenge is rarely potency; it is solubility. Unlike their amine precursors (e.g., amantadine) which can be solubilized as hydrochloride salts, adamantane amides are typically neutral, high-melting-point lipophiles . They exhibit "Brick Dust" characteristics—high crystal lattice energy combined with high lipophilicity—making them resistant to dissolution in aqueous media.

This guide details the structural determinants of this solubility profile and provides a validated workflow for accurate thermodynamic profiling, moving beyond the limitations of standard kinetic assays.

Physicochemical Architecture

To solve the solubility problem, one must first understand the structural forces at play. The adamantane amide motif introduces a specific set of molecular interactions that define its biopharmaceutical profile.

The Lipophilic Shift

The addition of an adamantyl group typically increases the calculated partition coefficient (

"Brick Dust" vs. "Grease Ball"

Lipophilic compounds generally fall into two categories. Understanding which one your adamantane amide belongs to is critical for formulation:

-

Grease Balls: High

, low melting point. The solid state is loosely packed. Solubility is limited by the hydrophobic effect.[6] -

Brick Dust (Typical for Adamantane Amides): High

, High Melting Point (>200°C) . The adamantane cage is rigid and symmetrical, allowing for highly efficient crystal packing. When coupled with an amide bond (which acts as a hydrogen bond donor/acceptor), the crystal lattice energy (

Implication: You are not just fighting the water's refusal to accept the non-polar cage; you are fighting the solid's refusal to break apart.

| Parameter | Adamantane Amine (e.g., Amantadine) | Adamantane Amide (Target) | Solubility Impact |

| Ionization | Basic ( | Neutral | Amides cannot be salted out; pH adjustment is ineffective. |

| H-Bonding | Donor (Primary amine) | Donor & Acceptor | Amide motifs often form intermolecular H-bond networks, increasing MP. |

| Crystal Packing | Moderate | High Efficiency | Higher energy required to disrupt the lattice. |

Validated Protocol: Thermodynamic Solubility

Warning: Do not rely on High-Throughput (HT) Kinetic Solubility assays (DMSO stock into buffer) for adamantane amides. These compounds often form stable supersaturated solutions or amorphous precipitates that give falsely high readings. Thermodynamic solubility (Shake-Flask) is the only self-validating standard for this class.

Experimental Workflow

The following protocol is optimized for neutral, high-melting lipophiles.

Materials:

-

Solid compound (crystalline, not amorphous).[7]

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[6]

-

Agitation: Orbital shaker or rotator in a temperature-controlled environment (

). -

Filtration: PVDF 0.45

m syringe filters (low binding).

Step-by-Step Methodology:

-

Supersaturation: Add excess solid compound to the buffer. For adamantane amides, aim for

initially. If the solid disappears, add more until a visible suspension persists. -

Equilibration (The Critical Variable):

-

Standard: 24 hours.[6]

-

Adamantane Specific: Due to the "waxy" nature of the cage, surface wetting is slow. Extend equilibration to 48 hours or verify equilibrium by sampling at T=24h and T=48h.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the bulk solid.

-

Crucial: Filter the supernatant through a pre-saturated PVDF filter. Un-saturated filters can adsorb up to 100% of highly lipophilic compounds, yielding a false zero.

-

-

Quantification:

-

HPLC-UV: If the "R" group attached to the amide is aromatic (e.g., phenyl, heterocycle).

-

CAD/ELSD: If the "R" group is aliphatic. The adamantane cage itself lacks a UV chromophore.

-

Visualization: Solubility Assessment Workflow

Caption: Figure 1. Thermodynamic solubility workflow optimized for slow-wetting lipophilic compounds.

Solubilization Strategy: Host-Guest Engineering

Since chemical modification (removing the adamantane) defeats the biological purpose, and salt formation is impossible for neutral amides, complexation is the primary delivery strategy.

The -Cyclodextrin "Perfect Fit"

The adamantane cage has a diameter of approximately 7 Å . This matches the internal cavity diameter of

-

Association Constants (

): Adamantane derivatives typically exhibit -

Mechanism: The hydrophobic adamantane cage displaces "high-energy" water molecules from the CD cavity. The amide group usually remains at the rim, allowing for hydrogen bonding with the bulk solvent or the CD hydroxyls.

Visualization: Host-Guest Equilibrium

Caption: Figure 2. The thermodynamic equilibrium driving the solubilization of adamantane amides via

Data Interpretation & Case Studies

When analyzing your data, compare your adamantane amide against these established benchmarks.

| Compound Class | Structure | Approx.[2][3][4][6][7][9][10][11][12][13] Aq. Solubility | Primary Solubilization Route | |

| Amantadine | 1-Adamantylamine | High (as HCl salt) | 2.4 | Salt Formation (pH < 9) |

| Adamantane Amide | N-Adamantyl-acetamide | Very Low (< 5 | ~1.8 | Cosolvents / Cyclodextrins |

| Lipophilic Hybrid | Adamantyl-Sulfonamide | Negligible (< 1 | > 4.0 | Lipid Formulations / SBE- |

Technical Insight: If your measured solubility is

References

-

Wanka, L., et al. (2013).[2] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

-

Liu, J., et al. (2011).[2] "The many faces of the adamantyl group in drug design." European Journal of Medicinal Chemistry.

-

Loftsson, T., & Brewster, M. E. (2012).[3] "Cyclodextrins as drug delivery systems: pharmaceutics, pharmacokinetics and pharmacodynamics." Expert Opinion on Drug Delivery.

-

Avdeef, A. (2007).[6] "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews.

-

Jalali-Heravi, M., & Kyani, A. (2004). "Use of computer-assisted methods for the modeling of the retention time of a variety of volatile organic compounds: application of adamantane derivatives." Journal of Chromatography A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. connectsci.au [connectsci.au]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

Synthesis of N-1-Adamantyl Amides via the Ritter Reaction: An Application Note and Protocol

Introduction

The adamantane scaffold, a rigid and lipophilic polycyclic alkane, is a privileged structure in medicinal chemistry and materials science.[1] Its incorporation into molecular architectures can impart favorable properties such as metabolic stability, increased lipophilicity for enhanced membrane permeability, and a well-defined three-dimensional structure for precise molecular interactions.[1] N-1-adamantyl amides, in particular, are a class of compounds with demonstrated applications as antiviral and antiparkinsonian drugs, among others.[2] The Ritter reaction provides a direct and efficient method for the synthesis of these valuable compounds.[2]

This application note provides a comprehensive overview of the Ritter reaction for the synthesis of N-1-adamantyl amides, detailing the underlying mechanism, critical reaction parameters, and a step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Causality Behind Experimental Choices

The Ritter reaction is a powerful transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[2] The reaction proceeds through the formation of a stable carbocation, which is the cornerstone of its success with adamantane derivatives.[3][4]

The key steps of the mechanism are as follows:

-

Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, 1-adamantanol is protonated. The subsequent loss of a water molecule generates the highly stable 1-adamantyl carbocation.[4] The exceptional stability of this tertiary carbocation is a primary driver for the reaction's efficiency.[4] This is why the Ritter reaction is particularly well-suited for tertiary alcohols like 1-adamantanol and is less effective with primary alcohols, which do not form stable carbocations.[4][5]

-

Nucleophilic Attack by the Nitrile: The electron-rich nitrogen atom of the nitrile acts as a nucleophile, attacking the electrophilic 1-adamantyl carbocation.[3] This step forms a nitrilium ion intermediate.[3] The choice of nitrile is broad, allowing for the synthesis of a diverse range of N-1-adamantyl amides.[2]

-

Hydrolysis to the Amide: The final step involves the hydrolysis of the nitrilium ion upon aqueous work-up.[3] Water attacks the electrophilic carbon of the nitrilium ion, and after a series of proton transfers, the desired N-1-adamantyl amide is formed.

Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide

This protocol details a representative synthesis of N-(1-adamantyl)acetamide from 1-adamantanol and acetonitrile.

Materials:

-

1-Adamantanol

-

Acetonitrile (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.

-

To the flask, add 1-adamantanol (1.52 g, 10 mmol).

-

Add anhydrous acetonitrile (20 mL).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture. Caution: This addition is highly exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.[6]

-

Upon completion, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude N-(1-adamantyl)acetamide by recrystallization from a suitable solvent system (e.g., diethyl ether or hexane) to obtain a white crystalline solid.

Key Reaction Parameters and Optimization

The success of the Ritter reaction for N-1-adamantyl amide synthesis is contingent on several critical parameters:

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Adamantane Source | 1-Adamantanol, 1-Bromoadamantane | 1-Adamantanol is a common and effective precursor due to the facile formation of the stable 1-adamantyl carbocation in strong acid.[4] 1-Bromoadamantane can also be utilized as it readily forms the carbocation.[6] |

| Nitrile | Acetonitrile, Benzonitrile, Acrylonitrile, etc. | A wide variety of nitriles can be employed, allowing for the synthesis of diverse amide products.[2] The choice of nitrile will influence the final amide structure. |

| Acid Catalyst | Concentrated Sulfuric Acid, Trifluoroacetic Acid | Strong Brønsted acids are essential to facilitate the formation of the adamantyl carbocation.[2][7] Concentrated sulfuric acid is a cost-effective and widely used catalyst.[7] |

| Temperature | 0 °C to Room Temperature | The initial addition of the strong acid should be performed at low temperatures to control the exothermic reaction.[6] The reaction can then typically proceed at room temperature.[8] |

| Reaction Time | 16-24 hours | Reaction times can vary depending on the specific substrates and conditions used. Monitoring the reaction by TLC or GC-MS is recommended for optimization.[6][7] |

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of N-1-adamantyl amides via the Ritter reaction.

Caption: General workflow for N-1-adamantyl amide synthesis.

Conclusion

The Ritter reaction stands as a robust and versatile method for the synthesis of N-1-adamantyl amides. The exceptional stability of the 1-adamantyl carbocation is the linchpin of this transformation, ensuring high efficiency and broad applicability. By carefully controlling the reaction conditions, researchers can readily access a diverse library of N-1-adamantyl amides for applications in drug discovery and materials science. This application note provides the foundational knowledge and a practical protocol to empower scientists in their synthetic endeavors.

References

- Klimochkin, Y. N., et al. "The Ritter reaction mechanism: new corroboration in the synthesis of arylsulfonyl(thio)propionic acid N-(1-adamantyl)amides." RSC Publishing, 2003, .

-

Organic Chemistry Portal. "Ritter Reaction." [Link].

-

Al-Omar, M. A., et al. "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives." PubMed, 2015, [Link].

-

Morressier. "Theoretical design of a Brønsted acid catalyst for asymmetric Ritter reactions." 2022, [Link].

-

Pearson+. "The Ritter reaction occurs when nitrile and secondary or tertiary..." [Link].

-

Professor Dave Explains. "Ritter Reaction." YouTube, 2022, [Link].

-

Wikipedia. "Ritter reaction." [Link].

-

Olah, G. A., & Gupta, B. G. B. "Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane." The Journal of Organic Chemistry, 1981, [Link].

-

ResearchGate. "Acid-catalyzed Ritter reaction mechanism with alcohols." [Link].

-

ResearchGate. "Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts." 2025, [Link].

-

Organic Chemistry Portal. "Ritter Reaction PDF." 2019, [Link].

-

ResearchGate. "Transformations of allyl bromides of the adamantane series in the Ritter reaction." 2025, [Link].

- Google Patents. "RU2679607C1 - Method for producing n-(adamantane-1-yl)amides." .

-

OpenOChem Learn. "Ritter Reaction." [Link].

-

RSC Publishing. "A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis." 2025, [Link].

-

National Institutes of Health. "Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog." [Link].

-

National Institutes of Health. "C–H Amination via Electrophotocatalytic Ritter-Type Reaction." [Link].

-

American Chemical Society. "Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons." Journal of the American Chemical Society, 2012, [Link].

- Google Patents. "CN104761456A - Preparation method of 3-amino-1-adamantanol." .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. The Ritter reaction occurs when nitrile and secondary or tertiary... | Study Prep in Pearson+ [pearson.com]

- 6. The Ritter reaction mechanism: new corroboration in the synthesis of arylsulfonyl(thio)propionic acid N-(1-adamantyl)amides - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 7. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Amide coupling methods for 2-phenoxypropanoic acid and adamantamine

A Comparative Study of 2-Phenoxypropanoic Acid and Adamantamine

Executive Summary & Challenge Definition

The coupling of 2-phenoxypropanoic acid (Reactant A) and adamantamine (Reactant B) presents a classic problem in medicinal chemistry: the collision of electronic deactivation with extreme steric hindrance.

-

The Steric Wall: Adamantamine (1-aminoadamantane) possesses a primary amine attached directly to a bridgehead tertiary carbon. This cage-like structure creates a significant steric cone that impedes the approach of activated electrophiles.

-

The Electronic Factor: 2-Phenoxypropanoic acid contains an ether linkage at the

-position. While the phenoxy group is electron-withdrawing (increasing the electrophilicity of the carbonyl), the -

Stereochemical Risk: If using a chiral starting material (e.g., (R)-2-phenoxypropanoic acid), the acidity of the

-proton poses a risk of racemization via ketene or oxazolone intermediates under strongly basic conditions.

This guide presents three validated methodologies—HATU , T3P , and Acyl Chloride Generation —ranked by scale and objective.

Strategic Decision Matrix

Before selecting a protocol, consult the following decision logic to align the method with your project stage (Discovery vs. Process).

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale, chirality, and purification capabilities.

Method A: The "Gold Standard" (HATU Activation)

Best For: Discovery chemistry, milligram to gram scale, chiral substrates.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice for hindered amines. The 7-azabenzotriazole (HOAt) leaving group leverages the "neighboring group effect" (via the pyridine nitrogen) to accelerate the reaction rate, often overcoming the steric bulk of the adamantyl group.

Mechanism of Action[1]

-

Base deprotonates the carboxylic acid.[2]

-

Carboxylate attacks HATU to form the unstable O-acyl(tetramethyl)isouronium salt.[3]

-

The At-anion attacks the active ester, forming the reactive OAt-ester.

-

Adamantamine attacks the OAt-ester to form the amide.

Figure 2: Simplified HATU activation pathway highlighting the critical intermediate.

Protocol

Reagents:

-

2-Phenoxypropanoic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; use 4.0 equiv if using Adamantamine HCl salt)

-

Adamantamine (1.1 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Note: DCM is often insufficient for HATU solubility.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 2-phenoxypropanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure formation of the OAt-active ester.

-

Coupling: Add adamantamine (1.1 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Process Friendly" Approach (T3P)

Best For: Scale-up (>10g), green chemistry, avoiding chromatography.

Propylphosphonic anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts. It is less prone to causing epimerization than HATU and is safer (non-explosive) than HOBt derivatives.

Protocol

Reagents:

-

2-Phenoxypropanoic acid (1.0 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

-

Adamantamine (1.1 equiv)

-

Solvent: EtOAc or 2-MeTHF.

Procedure:

-

Setup: Charge 2-phenoxypropanoic acid (1.0 equiv), adamantamine (1.1 equiv), and the base (3.0 equiv) into the flask with EtOAc (0.5 M).

-

Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.

-

Why? T3P reaction is exothermic. Controlling T prevents side reactions.

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup (The "Magic" Step):

-

Add water directly to the reaction vessel.

-

Separate layers. The T3P byproducts are highly water-soluble.[6]

-

Wash organic layer with 0.5 M NaOH (removes unreacted acid) and 1N HCl (removes unreacted amine).

-

-

Isolation: Concentrate the organic layer.[5] The product often crystallizes upon concentration or addition of an antisolvent (Heptane).

Method C: The "Sledgehammer" (Acid Chloride)

Best For: Non-chiral substrates, cost reduction, extremely stubborn amines.

If the acid is racemic, converting it to the acid chloride is the most potent way to overcome the adamantyl steric barrier.

Protocol

Reagents:

-

2-Phenoxypropanoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

Catalytic DMF (2-3 drops)

-

Adamantamine (1.1 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Solvent: DCM (Dichloromethane)[7]

Procedure:

-

Activation: Dissolve acid in anhydrous DCM under Nitrogen. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours until gas evolution (CO/CO

) ceases. -

Evaporation (Optional but Recommended): Concentrate to remove excess oxalyl chloride, then redissolve in fresh DCM.

-

Coupling: Add the adamantamine and TEA solution to the acid chloride solution at 0°C.

-

Reaction: Stir at RT for 2 hours.

-

Workup: Standard aqueous wash (HCl/NaHCO

) as described in Method A.

Analytical Data & QC

| Parameter | Expected Result | Notes |

| Appearance | White to Off-White Solid | Adamantyl amides are highly crystalline.[8] |

| 1H NMR | Characteristic adamantane cage protons. | |

| 1H NMR | The | |

| Solubility | High: DCM, DMSO, MeOHLow: Water | Highly lipophilic product (LogP > 3.5). |

| Mass Spec | [M+H]+ = 300.2 (approx) | Check for M+Na adducts common in amides. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][9][10][11] Organic Process Research & Development.

-